molecular formula C25H25Cl2N3O3S B12050832 N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12050832
M. Wt: 518.5 g/mol
InChI Key: WYLWVAFQHRTVIF-UHFFFAOYSA-N
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Description

N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with chlorine atoms, a quinoline ring, and an octyl chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4,6-dichloro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Formation of the Quinoline Ring: The quinoline ring is synthesized by cyclization of an appropriate aniline derivative with a β-keto ester.

    Coupling Reaction: The benzothiazole and quinoline intermediates are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Octyl Chain: The octyl chain is introduced through an alkylation reaction using an octyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
  • Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry:

  • Used in the development of advanced materials such as polymers and coatings.
  • Potential applications in the field of electronics due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole ring is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. The quinoline ring can interact with various proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
  • N-(1-Adamantyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
  • 4-Hydroxy-1-octyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzothiazole or quinoline rings can significantly alter the compound’s properties.
  • Biological Activity: The unique combination of the benzothiazole and quinoline rings in N-(4,6-Dichloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide may result in distinct biological activities compared to similar compounds.
  • Chemical Reactivity: The presence of chlorine atoms and the octyl chain can influence the compound’s reactivity and its interactions with other molecules.

Properties

Molecular Formula

C25H25Cl2N3O3S

Molecular Weight

518.5 g/mol

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C25H25Cl2N3O3S/c1-2-3-4-5-6-9-12-30-18-11-8-7-10-16(18)22(31)20(24(30)33)23(32)29-25-28-21-17(27)13-15(26)14-19(21)34-25/h7-8,10-11,13-14,31H,2-6,9,12H2,1H3,(H,28,29,32)

InChI Key

WYLWVAFQHRTVIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl)O

Origin of Product

United States

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